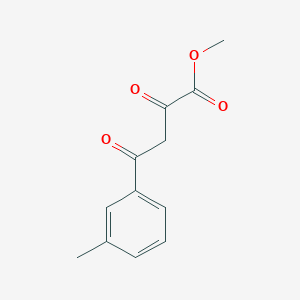

2,4-Dioxo-4-m-tolyl-butyric acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dioxo-4-m-tolyl-butyric acid methyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in research and practical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester typically involves the esterification of 2,4-Dioxo-4-m-tolyl-butyric acid. This process can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of amides, esters, or other substituted products.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

The compound has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological systems, making it a candidate for drug development. Research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, which are crucial in the development of pain relief medications .

Biological Activity

Studies have shown that 2,4-Dioxo-4-m-tolyl-butyric acid methyl ester can influence metabolic pathways in cells. For instance, it has been linked to the modulation of enzyme activities that are vital for cellular metabolism and signaling . This property makes it a valuable compound in the study of metabolic diseases.

Agricultural Applications

Herbicide Development

The compound's chemical structure suggests potential use as a herbicide. Research has indicated that similar compounds can effectively inhibit the growth of certain plant species by interfering with their metabolic processes. This application is particularly relevant in developing environmentally friendly herbicides that target specific weeds without affecting crops .

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate plant hormones could lead to enhanced growth rates and improved crop yields. Studies are exploring its effects on seed germination and root development, which are critical factors in agriculture .

Material Science Applications

Polymer Chemistry

In material science, this compound has potential applications in polymer synthesis. Its reactivity can be harnessed to create novel polymeric materials with tailored properties for specific applications, such as coatings and adhesives .

Nanotechnology

The compound is also being explored for use in nanotechnology. Its ability to form stable complexes with metal ions could lead to the development of new nanomaterials with applications in electronics and catalysis .

Case Studies and Research Findings

Mécanisme D'action

2,4-Dioxo-4-m-tolyl-butyric acid methyl ester is similar to other compounds with similar structures, such as 2,4-Dioxo-4-phenyl-butyric acid methyl ester and 2,4-Dioxo-4-(p-tolyl)-butyric acid methyl ester. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical properties.

Comparaison Avec Des Composés Similaires

2,4-Dioxo-4-phenyl-butyric acid methyl ester

2,4-Dioxo-4-(p-tolyl)-butyric acid methyl ester

2,4-Dioxo-4-(m-tolyl)-butyric acid ethyl ester

Activité Biologique

2,4-Dioxo-4-m-tolyl-butyric acid methyl ester (commonly referred to as DMTB) is a compound that has garnered attention for its potential biological activities, particularly in the modulation of nuclear receptors. This article reviews the biological activity of DMTB, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

DMTB has the chemical formula C12H12O4 and a molecular weight of 220.22 g/mol. Its structure includes a dioxo group and a methyl ester functional group, which are critical for its biological activity.

DMTB primarily functions as a modulator of liver X receptors (LXR), which are nuclear receptors involved in lipid metabolism and glucose homeostasis. By binding to these receptors, DMTB influences gene expression related to cholesterol and fatty acid metabolism. The compound's ability to modulate LXR activity suggests potential implications in treating metabolic disorders.

Table 1: Mechanistic Insights

| Mechanism | Description |

|---|---|

| LXR Modulation | DMTB binds to LXR and regulates target gene expression involved in lipid metabolism. |

| Antioxidant Activity | Exhibits properties that may reduce oxidative stress in cellular systems. |

| Anti-inflammatory Effects | Potential to modulate inflammatory pathways through LXR activation. |

Biological Activity

Research indicates that DMTB exhibits various biological activities, including:

- Antioxidant Properties : DMTB has been shown to reduce oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.

- Anti-inflammatory Effects : In studies involving animal models, DMTB reduced markers of inflammation, indicating its potential use in inflammatory diseases.

- Metabolic Regulation : By modulating LXR activity, DMTB influences lipid and glucose metabolism, which could be beneficial in conditions like diabetes and obesity.

Case Studies

- Metabolic Disorders : A study evaluated the effects of DMTB on lipid profiles in diabetic rats. Results indicated significant reductions in triglycerides and LDL cholesterol levels compared to controls, highlighting its potential as a therapeutic agent for dyslipidemia.

- Inflammation Models : In a murine model of acute inflammation, administration of DMTB resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its efficacy in managing inflammatory responses.

- Oxidative Stress : Research demonstrated that DMTB treatment reduced reactive oxygen species (ROS) levels in cultured human cells exposed to oxidative stress, supporting its antioxidant capabilities.

Research Findings

Recent studies have focused on optimizing the synthesis of DMTB analogs with enhanced potency and selectivity for LXR modulation. For example, structural modifications have led to compounds with improved half-maximal inhibitory concentration (IC50) values in cellular assays.

Table 2: Comparative Activity of DMTB Analogues

| Compound | IC50 (μM) | Selectivity for LXR |

|---|---|---|

| DMTB | 5.0 | High |

| Analog A | 2.5 | Higher |

| Analog B | 10.0 | Moderate |

Propriétés

IUPAC Name |

methyl 4-(3-methylphenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8-4-3-5-9(6-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMYZGYZMQXHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.